molecular formula C15H16FN3O2 B2444938 N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049537-89-4

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2444938
CAS No.: 1049537-89-4
M. Wt: 289.31
InChI Key: ZOGFYFQOHXSICR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a high-purity chemical compound designed for research and development applications in medicinal chemistry. This molecule features a pyridazine core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure incorporates a 4-fluorobenzyl group at the N-1 position and an isopropyl carboxamide moiety, which may influence its physicochemical properties and target binding . Compounds based on the 6-oxo-1,6-dihydropyridazine-3-carboxamide structure have recently been identified as promising therapeutic agents. Notably, a closely related diphenyl carboxamide analogue, J27, has been reported as a potent anti-inflammatory agent that targets JNK2 and inhibits the JNK2-NF-κB/MAPK pathway. This suggests potential research applications for this chemical series in areas such as acute lung injury and sepsis . The strategic inclusion of a fluorine atom on the benzyl ring is a common tactic in modern drug design. Fluorine can be used as a hydrogen bioisostere to enhance a molecule's metabolic stability, influence its lipophilicity, and improve binding affinity through specific dipole interactions with protein backbones . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-oxo-1-propan-2-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-10(2)19-14(20)8-7-13(18-19)15(21)17-9-11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGFYFQOHXSICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is C12H14FN3O2C_{12}H_{14}FN_3O_2, with a molecular weight of approximately 249.26 g/mol. The structure features a pyridazine core which is essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds with the pyridazine moiety exhibit antimicrobial properties. In a study focused on synthesizing derivatives of 6-oxo-1,6-dihydropyridazine, several analogs demonstrated potent activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antitubercular Activity

This compound has shown promise in antitubercular studies. A derivative of this compound was evaluated for its efficacy against Mycobacterium tuberculosis, revealing significant inhibitory effects comparable to standard antitubercular agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies demonstrated that it could inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic uses in conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against resistant bacterial strains
AntitubercularSignificant inhibition of Mycobacterium tuberculosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a systematic study, researchers synthesized various derivatives of this compound. The derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the fluorobenzyl group enhanced the antimicrobial potency significantly, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antitubercular Screening

A derivative of N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine was subjected to antitubercular screening using established protocols. The compound exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis, demonstrating its potential as a lead compound for further development in tuberculosis treatment .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-(4-methylbenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure with a methyl group instead of a fluorine atom.

    N-(4-bromobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14F N3O2
  • Molecular Weight : 247.22 g/mol
  • CAS Number : 941869-20-1

The compound is believed to exert its effects through multiple pathways, primarily involving inhibition of key enzymes and modulation of signaling pathways. Specific studies have indicated its potential as a kinase inhibitor, which plays a significant role in various cellular processes including proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For example, in a xenograft model involving human gastric carcinoma (GTL-16), treatment with this compound resulted in significant tumor stasis, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific kinases. Research indicated that it selectively inhibits Met kinase, which is involved in tumor growth and metastasis. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorTumor stasis in GTL-16 xenograft model
Kinase InhibitionSelective inhibition of Met kinase
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was administered to mice with implanted GTL-16 tumors. The results demonstrated that the compound effectively inhibited tumor growth compared to control groups, indicating its potential for further development as an anticancer drug .

Case Study 2: Kinase Selectivity

A comparative analysis of various analogs revealed that this compound exhibited a higher selectivity for Met kinase over other kinases, which is critical for reducing off-target effects. This selectivity was confirmed through enzyme assays and molecular docking studies that highlighted the binding affinity of the compound to the active site of Met kinase .

Research Findings

Extensive research has been conducted on similar compounds within the dihydropyridazine class. These studies have consistently shown that modifications to the structure can lead to enhanced biological activity. For instance, the introduction of fluorine substituents has been linked to increased potency against certain cancer cell lines .

Q & A

Q. How do environmental factors (pH, light, temperature) impact the compound’s stability during storage?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline conditions, and elevated temperatures (40–60°C). Monitor degradation via HPLC-PDA .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prevent oxidation .

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